molecular formula C12H8F3NO2S B1305240 2-{2-[3-(Trifluoromethyl)phenyl]-1,3-thiazol-4-yl}acetic acid CAS No. 886361-94-0

2-{2-[3-(Trifluoromethyl)phenyl]-1,3-thiazol-4-yl}acetic acid

Cat. No.: B1305240
CAS No.: 886361-94-0
M. Wt: 287.26 g/mol
InChI Key: WYVJANJHKTZGQY-UHFFFAOYSA-N
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Description

2-{2-[3-(Trifluoromethyl)phenyl]-1,3-thiazol-4-yl}acetic acid is an organic compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[3-(Trifluoromethyl)phenyl]-1,3-thiazol-4-yl}acetic acid typically involves the formation of the thiazole ring followed by the introduction of the trifluoromethylphenyl group. One common method includes the cyclization of appropriate precursors under acidic or basic conditions to form the thiazole ring. The trifluoromethylphenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated precursor in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely. The use of environmentally benign reagents and solvents is also considered to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

2-{2-[3-(Trifluoromethyl)phenyl]-1,3-thiazol-4-yl}acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazole derivatives, and various substituted derivatives on the phenyl and thiazole rings .

Scientific Research Applications

2-{2-[3-(Trifluoromethyl)phenyl]-1,3-thiazol-4-yl}acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{2-[3-(Trifluoromethyl)phenyl]-1,3-thiazol-4-yl}acetic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to form hydrogen bonds and interact with enzymes or receptors. This interaction can inhibit or activate specific biological pathways, leading to the desired therapeutic or biological effect .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{2-[3-(Trifluoromethyl)phenyl]-1,3-thiazol-4-yl}acetic acid is unique due to its combination of a trifluoromethyl group with a thiazole ring, which imparts distinct chemical and biological properties. This combination enhances its stability, reactivity, and potential for diverse applications compared to other compounds with only one of these functional groups .

Properties

IUPAC Name

2-[2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F3NO2S/c13-12(14,15)8-3-1-2-7(4-8)11-16-9(6-19-11)5-10(17)18/h1-4,6H,5H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYVJANJHKTZGQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=NC(=CS2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F3NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70388746
Record name 2-{2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70388746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886361-94-0
Record name 2-{2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70388746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-{2-[3-(Trifluoromethyl)phenyl]-1,3-thiazol-4-yl}acetic acid
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2-{2-[3-(Trifluoromethyl)phenyl]-1,3-thiazol-4-yl}acetic acid
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2-{2-[3-(Trifluoromethyl)phenyl]-1,3-thiazol-4-yl}acetic acid
Reactant of Route 5
2-{2-[3-(Trifluoromethyl)phenyl]-1,3-thiazol-4-yl}acetic acid
Reactant of Route 6
2-{2-[3-(Trifluoromethyl)phenyl]-1,3-thiazol-4-yl}acetic acid

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